molecular formula C28H22O3 B1599282 2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone CAS No. 51930-25-7

2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone

Cat. No.: B1599282
CAS No.: 51930-25-7
M. Wt: 406.5 g/mol
InChI Key: PPXFJRGFGMRFLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 4,4’-diaminodiphenyl ether (1.00 g, 5.00 mmol) reacts with o-vanillin (1.52 g, 10.00 mmol) in methanol (40.00 mL). The mixture forms an orange precipitate, which is then filtered and washed with methanol to yield the pure imine 3 (2.27 g, 97.00 %) with a melting point of 134-136 °C .


Chemical Reactions Analysis

  • Free Radical Bromination : In the presence of N-bromosuccinimide (NBS) , the benzylic hydrogen can be abstracted by a bromine radical, leading to the formation of the corresponding brominated product .
  • Nucleophilic Substitution (SN1) : Benzylic halides typically react via an SN1 pathway, involving the resonance-stabilized carbocation .


Physical and Chemical Properties Analysis

  • Melting Point : 134-136 °C

Properties

IUPAC Name

2-phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c29-27(19-21-7-3-1-4-8-21)23-11-15-25(16-12-23)31-26-17-13-24(14-18-26)28(30)20-22-9-5-2-6-10-22/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXFJRGFGMRFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407781
Record name ST50680580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51930-25-7
Record name ST50680580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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